![molecular formula C27H24FN3O B2770869 5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189461-40-2](/img/structure/B2770869.png)
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its potential uses or effects.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antiviral Applications
Hepatitis B Virus Inhibition : A compound structurally related to the requested molecule has been synthesized and evaluated for its antiviral properties, particularly against the Hepatitis B virus (HBV). Through X-ray crystal structure analysis and molecular docking studies, this substance exhibited nanomolar inhibitory activity in vitro against HBV, marking it as a potent new inhibitor for hepatitis B (Ivashchenko et al., 2019).
Anticancer Activities
Antitumor Activity : Research on related compounds has demonstrated significant antitumor activities. For instance, derivatives synthesized through a process that could be generally applied to a range of 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and had notable activity against certain types of carcinoma in animal models (Grivsky et al., 1980).
Synthetic Methodologies
Microwave-Assisted Synthesis : The use of microwave irradiation has been applied in the synthesis of heterocyclic compounds, including those structurally similar to the molecule . This method provides advantages such as a short synthetic route, operational simplicity, and increased safety, which are crucial for fast synthesis required for biomedical screening (Han et al., 2009).
Fluorinated Coumarin-Pyrimidine Hybrids : Another study focused on the efficient synthesis of fluorinated hybrids under microwave-irradiation, leading to compounds with significant anticancer activity against human cancer cell lines. This research emphasizes the potential of fluorine-containing molecules in the development of new anticancer agents (Hosamani et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, potential for causing harm, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at potential future research directions. This could include potential applications of the compound, further studies to better understand its properties, and potential modifications to improve its properties or reduce its hazards.
I hope this helps! If you have any more specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O/c1-18-12-13-24-22(14-18)25-26(31(24)16-21-10-6-7-11-23(21)28)27(32)30(17-29-25)15-19(2)20-8-4-3-5-9-20/h3-14,17,19H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIWEWUAENDGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
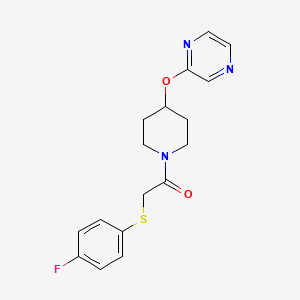
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)
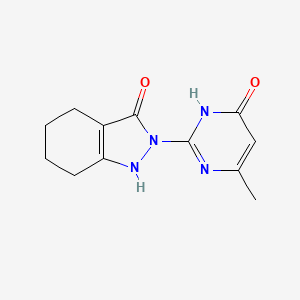
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
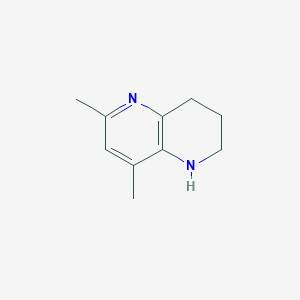
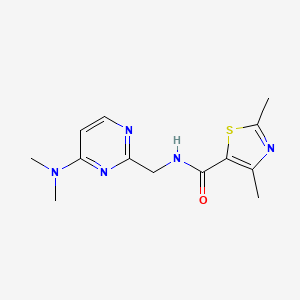
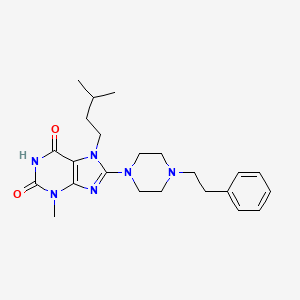


![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)
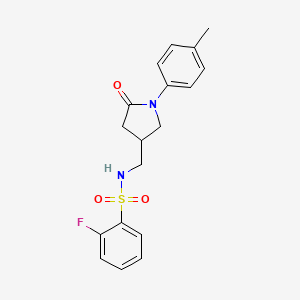
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)